molecular formula C12H12N2 B12895337 1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine CAS No. 91391-87-6

1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine

Katalognummer: B12895337
CAS-Nummer: 91391-87-6
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: ZLTGNEREJJYZHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and phenylmethanamine. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can be synthesized through a condensation reaction between pyrrole-2-carbaldehyde and phenylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in an ethanol solution, followed by refluxing the mixture for several hours in the presence of a catalytic amount of glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated products.

    Reduction: Pyrrole-2-carbaldehyde and phenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Wirkmechanismus

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base ligand can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates that can disrupt microbial cell walls or interfere with enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another Schiff base compound with similar coordination chemistry properties.

    N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Similar structure but with different substituents on the aromatic ring.

Uniqueness

N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine is unique due to its specific combination of pyrrole and phenylmethanamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and potential biomedical applications.

Eigenschaften

CAS-Nummer

91391-87-6

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

N-benzyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,10,14H,9H2

InChI-Schlüssel

ZLTGNEREJJYZHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=CC2=CC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.